3,4-dinitrobenzoyl Chloride

Description

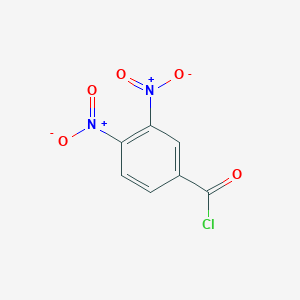

Structure

3D Structure

Properties

IUPAC Name |

3,4-dinitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473166 | |

| Record name | 3,4-dinitrobenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24376-18-9 | |

| Record name | 3,4-dinitrobenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-dinitrobenzoyl chloride physical and chemical properties

An In-depth Technical Guide to 3,4-Dinitrobenzoyl Chloride

Introduction

In the landscape of synthetic organic chemistry and analytical development, acyl chlorides serve as highly reactive and versatile intermediates. Among these, the nitro-substituted benzoyl chlorides are of particular interest due to the profound influence of the electron-withdrawing nitro groups on the reactivity of the acyl moiety. This guide provides a comprehensive technical overview of this compound (CAS No. 24376-18-9), a specific isomer whose properties and applications are often obscured by its more commonly studied counterpart, 3,5-dinitrobenzoyl chloride.

This document is intended for researchers, chemists, and drug development professionals. It will delineate the known physical and chemical properties of this compound, detail its synthesis, discuss its reactivity from a mechanistic standpoint, and provide essential safety and handling protocols. A crucial aspect of this guide is to operate with scientific integrity; therefore, it will clearly distinguish between established data for the 3,4-isomer and inferred properties based on chemical principles and data from related isomers, acknowledging the current scarcity of specific experimental literature for this particular compound.

Core Physical and Chemical Properties

Unlike its 3,5-isomer which is well-characterized as a crystalline solid, the physical state of this compound is less consistently described. One documented synthesis yields the product as a crude oil, while commercial suppliers classify it as a white to tan solid, suggesting it may be a low-melting solid or that its appearance is highly dependent on purity.[1] Further empirical data is required for definitive characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 24376-18-9 | [2][3][4] |

| Molecular Formula | C₇H₃ClN₂O₅ | [4][5] |

| Molecular Weight | 230.56 g/mol | [4][5] |

| Physical Form | White to tan solid; Crude product may be an oil | [1] |

| Melting Point | Data not available in cited literature | |

| Boiling Point | Data not available in cited literature | |

| InChI Key | ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |

| Storage | Store at +4°C |

Solubility Profile: Specific solubility data for this compound is not readily available. However, based on its chemical structure as an acyl chloride, a predictable solubility profile can be inferred:

-

Reactive Solvents: It will react exothermically and decompose in protic solvents such as water, alcohols, and primary or secondary amines.

-

Inert Solvents: It is expected to be soluble in common aprotic organic solvents like benzene, toluene, diethyl ether, and chlorinated solvents (e.g., dichloromethane, chloroform).

Chemical Reactivity and Mechanism

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two nitro groups on the aromatic ring, making it a potent acylating agent.

The primary reaction mechanism is nucleophilic acyl substitution . A nucleophile (Nu:), such as an alcohol or an amine, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to form the final ester or amide product along with hydrochloric acid.

Caption: General mechanism for the acylation of nucleophiles.

This high reactivity makes it an excellent candidate for a derivatizing agent in analytical chemistry. By converting analytes like alcohols and amines into their corresponding dinitrobenzoyl esters or amides, their detectability by UV-Vis spectroscopy (used in HPLC) can be dramatically increased due to the strong chromophoric nature of the dinitrophenyl group. While numerous protocols exist for this application using the 3,5-isomer, specific, validated methods employing this compound are not prevalent in the current literature.[6][7]

Synthesis of this compound

The most direct method for preparing this compound is the chlorination of its parent carboxylic acid, 3,4-dinitrobenzoic acid. Oxalyl chloride is an effective reagent for this transformation, offering the advantage that the byproducts (CO₂, CO, HCl) are gaseous, which simplifies purification.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a documented laboratory procedure.[1]

-

Apparatus Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet (vented to a scrubber), add 3,4-dinitrobenzoic acid (53 g, 0.25 mol).

-

Reagent Addition: Add benzene (500 ml) as a solvent, followed by oxalyl chloride (65 g, 0.51 mol). Finally, add pyridine (1 ml) as a catalyst.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of gas.

-

Work-up: Once the reaction is complete (i.e., gas evolution ceases and the solid acid has dissolved), the solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator.

-

Product: The resulting crude product is obtained as an oil.[1] Further purification via vacuum distillation may be possible, though specific conditions are not documented.

Safety and Handling

A complete, independently verified Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not widely available. The available data is sparse, often stating "no data available" for key hazard classifications.[3] Therefore, a cautious approach to handling is mandatory, inferring hazards from its chemical class.

Known & Inferred Hazards:

-

Corrosive: As an acyl chloride, it is expected to be highly corrosive. It will cause severe skin burns and eye damage upon contact.[8] The hydrolysis of the compound upon contact with moisture (e.g., in air or on skin) produces hydrochloric acid, which contributes significantly to its corrosive properties.

-

Moisture Sensitive: The compound will react with water, releasing corrosive HCl gas. All handling should be performed under anhydrous conditions, and containers must be kept tightly sealed.

-

Respiratory Irritant: Inhalation of dust or fumes will cause severe irritation and burns to the respiratory tract. Handling should occur in a well-ventilated fume hood.

-

Toxicity: The toxicological properties have not been fully investigated.[3] However, nitroaromatic compounds as a class can have various toxic effects.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before use.

-

Respiratory Protection: Use in a certified fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

First Aid Measures (General Recommendations): [3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Applications in Research and Development

The primary role of this compound is as a synthetic intermediate . Its high reactivity allows for the introduction of the 3,4-dinitrobenzoyl moiety into a wide range of molecules. This is a key step in multi-step syntheses where this functional group is required for subsequent transformations or as part of the final target structure. For example, it is a direct precursor to 3,4-dinitrobenzamide via reaction with ammonia.[2]

While not explicitly documented for the 3,4-isomer, a logical and significant application is in analytical derivatization . In pharmaceutical analysis and drug development, many drug candidates or their metabolites lack a chromophore, making them difficult to detect with standard HPLC-UV equipment. Derivatization with a reagent like this compound would attach a strongly UV-absorbing tag, enabling sensitive quantification and impurity profiling.

Conclusion

This compound is a highly reactive acylating agent with significant potential as a synthetic building block and derivatizing agent. Its properties are dictated by the electrophilic acyl chloride function, which is activated by two powerful electron-withdrawing nitro groups. While a reliable synthesis protocol exists, there is a notable lack of comprehensive data in the public domain regarding its specific physical properties (melting/boiling points), detailed reactivity, and toxicological profile. Researchers and scientists working with this compound should exercise extreme caution, inferring its hazards from related, well-characterized compounds like its 3,5-isomer, and operate under strict safety protocols. Further research is warranted to fully characterize this chemical and unlock its potential applications in synthesis and analysis.

References

-

Chemsrc. This compound | CAS#:24376-18-9. [Link]

-

Amadis Chemical. This compound, 24376-18-9. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Chemcd. 3,4-dinitro-benzoyl chloride, 24376-18-9. [Link]

-

Ottokemi. 3,5 Dinitrobenzoyl chloride, 98% - 99-33-2. [Link]

-

Kirschbaum, J., Rebscher, K., & Brückner, H. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A, 881(1-2), 517-530. [Link]

-

Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]

-

Organic Syntheses. 3,5-dinitrobenzaldehyde. [Link]

-

960化工网. 24376-18-9 (3,4-二硝基苯甲酰氯,this compound). [Link]

-

CHEMICAL POINT. This compound. [Link]

-

Hans Shodh Sudha. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

-

ResearchGate. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride | Request PDF. [Link]

-

Valdez, D. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 361-364. [Link]

- Google Patents. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.

-

PubChem. 3,5-Dinitrobenzoyl chloride. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | CAS#:24376-18-9 | Chemsrc [chemsrc.com]

- 3. Benzoyl chloride, 3,4-dinitro- - Safety Data Sheet [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 24376-18-9 | this compound - AiFChem [aifchem.com]

- 6. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ≥96.5%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,4-Dinitrobenzoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Niche Reagent

In the vast landscape of organic chemistry, certain reagents, while not as ubiquitously cited as their isomers, hold significant potential for specialized applications. 3,4-Dinitrobenzoyl chloride is one such compound. Often overshadowed by its more commonly referenced counterpart, 3,5-dinitrobenzoyl chloride, this reagent presents unique electronic and steric properties that can be leveraged in targeted synthetic and analytical strategies. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, delineating its synthesis, known characteristics, and potential applications, while also addressing the current gaps in publicly available data. As Senior Application Scientists, we recognize the importance of not only presenting established protocols but also highlighting areas ripe for further investigation.

Core Compound Identification

A solid foundation in chemical research begins with unambiguous identification. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 24376-18-9 | [1] |

| Molecular Formula | C₇H₃ClN₂O₅ | N/A |

| Molecular Weight | 230.56 g/mol | N/A |

Synthesis of this compound: A Step-by-Step Approach

The primary route to this compound involves the conversion of its corresponding carboxylic acid, 3,4-dinitrobenzoic acid. This transformation is a staple in organic synthesis, replacing the hydroxyl group of the carboxylic acid with a more reactive chloride, thereby activating the carbonyl group for subsequent nucleophilic acyl substitution reactions.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound from 3,4-dinitrotoluene.

Experimental Protocol: Synthesis from 3,4-Dinitrobenzoic Acid

A documented method for the preparation of this compound utilizes oxalyl chloride in the presence of a catalytic amount of pyridine.[2]

Materials:

-

3,4-Dinitrobenzoic Acid

-

Benzene (or a suitable alternative solvent)

-

Oxalyl Chloride

-

Pyridine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dinitrobenzoic acid (0.25 mole) in benzene (500 ml).

-

To this suspension, add oxalyl chloride (0.51 mole) and a catalytic amount of pyridine (1 ml).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Upon completion of the reaction, the solvent and excess oxalyl chloride are typically removed under reduced pressure to yield crude this compound as an oil.[2]

Causality Behind Experimental Choices:

-

Oxalyl Chloride as Chlorinating Agent: Oxalyl chloride is a preferred reagent for this conversion due to the formation of volatile byproducts (CO, CO₂, and HCl), which are easily removed from the reaction mixture, simplifying purification.

-

Pyridine as Catalyst: Pyridine acts as a nucleophilic catalyst, reacting with the acyl chloride to form a more reactive acylpyridinium salt intermediate, which is then more susceptible to nucleophilic attack.

-

Benzene as Solvent: Benzene serves as an inert solvent that is suitable for the reaction temperature. However, due to its toxicity, researchers may consider substituting it with other anhydrous, non-protic solvents such as dichloromethane or toluene.

Physicochemical Properties and Safety Considerations

While specific, experimentally determined physical properties for this compound are not widely published, we can infer some characteristics based on its structure and the properties of its well-documented isomer, 3,5-dinitrobenzoyl chloride. It is crucial to note that these are estimations and should be confirmed experimentally.

| Property | Estimated Value/Characteristic | Note |

| Melting Point | Likely a solid at room temperature. | The 3,5-isomer has a melting point of 68-69 °C.[3] |

| Boiling Point | Expected to be high and require vacuum distillation. | The 3,5-isomer has a boiling point of 196 °C at 11 mmHg.[3] |

| Solubility | Likely soluble in aprotic organic solvents (e.g., benzene, toluene, dichloromethane) and reactive with protic solvents (e.g., water, alcohols). | Inferred from general reactivity of acyl chlorides. |

Safety and Handling

As with all acyl chlorides, and particularly nitro-substituted aromatic compounds, this compound should be handled with extreme care in a well-ventilated fume hood.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[4][5][6]

-

Moisture Sensitive: Reacts with water, potentially violently, to release hydrochloric acid gas.[5]

-

Potential for Genetic Defects: Suspected of causing genetic defects.

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles and a face shield

-

Lab coat

-

Use in a well-ventilated fume hood

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases and strong oxidizing agents.[5][7]

-

Keep containers tightly sealed.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent degradation from moisture.

Applications in Research and Development

The primary utility of this compound, much like its 3,5-isomer, is anticipated to be as a derivatizing agent for analytical and synthetic purposes. The presence of the two nitro groups significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.

Derivatization for Analytical Applications

The reaction of this compound with alcohols and amines yields stable dinitrobenzoate esters and dinitrobenzamides, respectively. These derivatives offer several advantages for chromatographic analysis:

-

Enhanced UV Detection: The dinitrophenyl moiety acts as a strong chromophore, significantly increasing the molar absorptivity of the derivative compared to the parent alcohol or amine. This allows for highly sensitive detection using HPLC with a UV detector.

-

Improved Chromatographic Behavior: The derivatization process can improve the resolution and peak shape of the analytes on reverse-phase HPLC columns.

General Protocol for Derivatization of Alcohols and Amines

Materials:

-

Analyte (alcohol or amine)

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Base (e.g., pyridine, triethylamine)

-

Quenching solution (e.g., dilute HCl)

Procedure:

-

Dissolve the analyte in the anhydrous solvent.

-

Add a stoichiometric excess of this compound and the base. The base acts as a scavenger for the HCl generated during the reaction.

-

Allow the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by TLC or HPLC.

-

Once the reaction is complete, quench any remaining this compound with a suitable reagent.

-

The resulting derivative can then be extracted and analyzed by HPLC-UV.

Workflow for Derivatization and HPLC Analysis

Caption: General workflow for the derivatization of alcohols or amines with this compound followed by HPLC analysis.

Potential Applications in Drug Development

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), this compound can serve as a versatile intermediate. The dinitrobenzoyl moiety can be introduced into a molecule to:

-

Act as a protecting group: The robust nature of the ester or amide bond can be utilized to protect hydroxyl or amino functionalities during subsequent synthetic steps.

-

Serve as a precursor for further transformations: The nitro groups can be reduced to amino groups, opening up a wide range of possibilities for further functionalization, such as the synthesis of diamine-containing scaffolds.[12] For example, the reduction of the dinitrophenyl group can lead to the formation of 3,4-diaminophenyl derivatives, which are valuable building blocks in medicinal chemistry.

Conclusion and Future Outlook

This compound is a reactive acylating agent with significant potential in both analytical and synthetic chemistry. While its documentation in scientific literature is less extensive than its 3,5-isomer, the fundamental principles of its reactivity are well-understood. The synthetic route from 3,4-dinitrobenzoic acid is straightforward, and its application as a derivatizing agent for alcohols and amines is a logical extension of the known utility of similar reagents.

For researchers and drug development professionals, this compound represents an opportunity for innovation. The unique substitution pattern of the nitro groups may offer advantages in terms of reactivity, selectivity, or the properties of the resulting derivatives in specific applications. Further research is warranted to fully characterize its physical properties, optimize derivatization protocols, and explore its utility in the synthesis of novel compounds. This guide serves as a foundational resource to stimulate and support such investigations.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

Chemsrc. This compound | CAS#:24376-18-9. [Link]

-

Ottokemi. 3,5 Dinitrobenzoyl chloride, 98%. [Link]

-

PubChem. 3,5-Dinitrobenzoyl chloride. [Link]

-

Oxford Academic. Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. [Link]

-

Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]

-

PubMed. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. [Link]

Sources

- 1. This compound | CAS#:24376-18-9 | Chemsrc [chemsrc.com]

- 2. prepchem.com [prepchem.com]

- 3. 3,5 Dinitrobenzoyl chloride, 98% - 99-33-2 - Manufacturers & Suppliers in India [ottokemi.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 11. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of 3,4-Dinitrobenzoyl Chloride with Nucleophiles

Preamble: Navigating the Landscape of Dinitrobenzoyl Chlorides

In the field of chemical synthesis and analysis, acyl chlorides are paramount reagents valued for their high reactivity. Among these, dinitrobenzoyl chlorides serve as powerful electrophiles, frequently employed in the derivatization of nucleophilic functional groups like alcohols and amines. This guide focuses specifically on 3,4-dinitrobenzoyl chloride . It is critical to note that while this isomer is chemically robust, the vast majority of published literature, application notes, and spectral data concern its close analogue, 3,5-dinitrobenzoyl chloride.[1][2] Consequently, this document will establish the reactivity of the 3,4-isomer based on foundational chemical principles, supported by a synthesis protocol confirming its preparation.[3] Methodologies and exemplary data from the 3,5-isomer will be presented to illustrate the experimental framework, with the explicit understanding that direct parallels in quantitative outcomes (e.g., melting points, reaction kinetics) should not be drawn without empirical validation.

Molecular Structure and Electronic Profile

This compound is a highly activated acyl chloride. Its heightened reactivity stems from the potent electron-withdrawing nature of the two nitro (-NO₂) groups affixed to the benzene ring.

-

Inductive and Resonance Effects: Both nitro groups exert strong inductive (-I) and resonance (-R) effects. The nitro group at the para-position (position 4) is particularly effective at withdrawing electron density from the entire aromatic system, including the carbonyl carbon, via resonance. The nitro group at the meta-position (position 3) primarily contributes through a powerful inductive effect.

-

Enhanced Electrophilicity: This synergistic electron withdrawal drastically increases the partial positive charge (δ+) on the carbonyl carbon. This makes it an exceptionally "hard" electrophile, highly susceptible to attack by a wide range of nucleophiles. The chloride atom serves as an excellent leaving group, further facilitating substitution reactions.

Caption: Structure of this compound.

The Core Reaction: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution . This is a two-step mechanism involving addition followed by elimination.

-

Nucleophilic Attack (Addition): The nucleophile (e.g., the lone pair of an amine or alcohol) attacks the highly electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as the leaving group.

This mechanism is highly efficient due to the stability of the departing chloride ion (Cl⁻), which is a weak base.[4]

Caption: General workflow for nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

Reaction with Amines (Amidation)

Primary and secondary amines are excellent nucleophiles and react readily with this compound to form stable N-substituted 3,4-dinitrobenzamides. This reaction is often used in drug synthesis and for analytical derivatization.

-

Causality: The nitrogen atom of an amine is a soft, potent nucleophile that efficiently attacks the carbonyl carbon. The reaction is typically rapid and often exothermic.

-

Experimental Consideration: The reaction produces hydrochloric acid (HCl) as a byproduct.[5] This will protonate any unreacted amine, rendering it non-nucleophilic. To drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is added to act as an HCl scavenger.[6]

Reaction with Alcohols (Esterification)

Alcohols are weaker nucleophiles than amines but still react effectively with the highly activated this compound to yield 3,4-dinitrobenzoate esters.

-

Causality: The reaction is fundamental for converting liquid alcohols or those with poor detection properties into solid, crystalline derivatives with sharp melting points and strong UV absorbance, which aids in their identification and quantification.[5][7]

-

Experimental Consideration: Similar to amidation, a base like pyridine is crucial. Pyridine not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.[8]

Reaction with Water (Hydrolysis)

Water is a weak nucleophile that can react with this compound, leading to its hydrolysis back to 3,4-dinitrobenzoic acid.

-

Causality: This is often an undesired side reaction. The high reactivity of the acyl chloride means it is sensitive to atmospheric moisture.

-

Trustworthiness in Protocols: To ensure reproducible results, all reactions involving this compound must be conducted under anhydrous (dry) conditions. This involves using dry solvents, glassware, and inert atmospheres (e.g., nitrogen or argon) for sensitive applications.

Applications in Drug Development and Analysis

The primary application of dinitrobenzoyl chlorides is as a derivatizing agent , particularly for chromatographic analysis. Although most literature specifies the 3,5-isomer, the principles apply directly to the 3,4-isomer.

-

Enhanced UV Detection: Many aliphatic amines and alcohols lack a strong chromophore, making them difficult to detect with HPLC-UV systems. The dinitrophenyl group is a powerful chromophore, and its attachment to an analyte dramatically increases its molar absorptivity, allowing for sensitive detection at low concentrations.[9]

-

Improved Chromatography: Derivatization alters the polarity of the analyte, which can improve peak shape and resolution in reverse-phase HPLC.

-

Synthesis of Bioactive Molecules: The dinitrobenzamide functional group is a key pharmacophore in several classes of experimental drugs, including novel antitubercular agents that target the DprE1 enzyme.[10] Researchers synthesize libraries of these compounds by reacting a dinitrobenzoyl chloride with various amines.

Experimental Protocols (Illustrative Examples)

Self-Validation Statement: The following protocols are adapted from established methods for 3,5-dinitrobenzoyl chloride.[7][8] For the 3,4-isomer, they serve as a validated starting point. The trustworthiness of the results relies on the consistent formation of a solid derivative and its purification to a constant melting point, which confirms the reaction's completion and the product's purity.

Protocol: Derivatization of an Alcohol

This protocol describes the formation of a 3,4-dinitrobenzoate ester for identification purposes.

-

Reagent Preparation: In a dry reaction vial equipped with a magnetic stirrer, dissolve ~100 mg of this compound in 2 mL of anhydrous pyridine.

-

Nucleophilic Addition: To the stirring solution, add 0.5 mmol of the alcohol to be derivatized.

-

Reaction: Loosely cap the vial and warm the mixture gently (e.g., in a 50-60°C water bath) for 15 minutes. For less reactive alcohols, the time may be extended.

-

Work-up: Allow the mixture to cool to room temperature. Slowly add 5 mL of 5% sodium bicarbonate solution to neutralize excess reagent and acid.

-

Isolation: Cool the mixture in an ice bath to promote crystallization. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain a pure, crystalline derivative.

-

Validation: Dry the crystals and determine their melting point. A sharp melting range indicates a pure compound.

Protocol: Derivatization of an Amine for HPLC Analysis

This protocol is designed to prepare a sample for quantitative analysis.

-

Sample Preparation: Accurately weigh and dissolve the amine-containing sample in a suitable anhydrous solvent (e.g., acetonitrile).

-

Reagent Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile.

-

Reaction: In a 1.5 mL autosampler vial, combine 100 µL of the sample solution, 100 µL of the derivatizing reagent solution, and 50 µL of anhydrous pyridine.

-

Incubation: Cap the vial and heat at 60°C for 30 minutes in a heating block.

-

Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into an HPLC-UV system, monitoring at a wavelength where the dinitrobenzoyl moiety strongly absorbs (typically around 254-260 nm).[7]

Caption: Experimental workflow for amine derivatization for HPLC.

Quantitative Data: The Importance of Empirical Determination

| Alcohol Nucleophile | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |

| Methanol | 108-109 |

| Ethanol | 92-93 |

| 1-Propanol | 73-74 |

| 2-Propanol | 122-123 |

| 1-Butanol | 64-65 |

| 2-Butanol | 75-76 |

Source: Data compiled from established chemical handbooks and literature for 3,5-dinitrobenzoyl chloride derivatives.[4]

Conclusion

This compound is a highly reactive acylating agent whose utility is dictated by the strong electron-withdrawing effects of its nitro substituents. Its reactions with nucleophiles proceed efficiently via a nucleophilic acyl substitution mechanism to yield stable amides and esters. While it holds significant potential for applications in synthesis and as a derivatization agent for chromatography, there is a notable scarcity of specific data and protocols for this isomer in the peer-reviewed literature. The principles and methodologies outlined in this guide, drawn from general chemical theory and data from its well-documented 3,5-isomer, provide a robust framework for scientists to develop and validate their own applications for this powerful chemical tool.

References

-

PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

-

Morsch, L. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

-

Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

-

Kirschbaum, J., Rebscher, K., & Brückner, H. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A, 881(1-2), 517-30. Retrieved from [Link]

-

He, X., et al. (2017). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3438-3443. Retrieved from [Link]

-

Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Alcohol or Amine Unknowns. Department of Chemistry. Retrieved from [Link]

-

Sonkar, S. M., et al. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 10(2), 62-64. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2006). Determining percentage of alcohol mixtures. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

-

Saunders, B. C., Stacey, G. J., & Wilding, I. G. E. (1942). The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. Biochemical Journal, 36(3-4), 368–375. Retrieved from [Link]

-

Future Origin. (n.d.). Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. Retrieved from [Link]

-

Phillips, R. R. (1951). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. University of Southern California. Retrieved from [Link]

-

Wang, H.-Y., et al. (2009). 3,5-Dinitrobenzoyl chloride. Acta Crystallographica Section E. Retrieved from [Link]

-

Alpoim, M. C., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 14(8), 759. Retrieved from [Link]

-

Scribd. (n.d.). 3:5-Dinitrobenzoic Acid Prep & Acylation. Retrieved from [Link]

-

Sing, A., et al. (1990). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. Journal of Chemical Education. Retrieved from [Link]

-

Wang, B., et al. (2018). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2889. Retrieved from [Link]

-

LabAlley. (n.d.). 3,5-Dinitrobenzoyl Chloride, [for HPLC Labeling]. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.

-

NIST. (n.d.). Benzoyl chloride, 3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Almeida, M., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559. Retrieved from [Link]

-

Cattana, R., et al. (1998). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 3(3), 88-91. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Retrieved from [Link]

Sources

- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. 3,5-Dinitrobenzamide | C7H5N3O5 | CID 4511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hansshodhsudha.com [hansshodhsudha.com]

- 9. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of 3,4-Dinitrobenzoyl Chloride

An In-Depth Technical Guide to the Reaction Mechanisms of 3,4-Dinitrobenzoyl Chloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core reaction mechanisms of this compound, a pivotal reagent in modern analytical chemistry and organic synthesis. Moving beyond mere procedural descriptions, this document elucidates the fundamental principles that govern its reactivity. The focus is on the causality behind experimental choices, presenting methodologies as self-validating systems to ensure robust, reproducible outcomes.

This compound is a highly reactive derivative of benzoic acid, distinguished by the presence of two strongly electron-withdrawing nitro (-NO₂) groups on its aromatic ring. These groups are not mere spectators; they are critical to the molecule's function. By inductively and resonantly pulling electron density away from the carbonyl carbon, they render it exceptionally electrophilic and thus highly susceptible to attack by nucleophiles.

This enhanced reactivity is the cornerstone of its utility as a derivatization agent, particularly for alcohols, phenols, and amines.[1] The primary goal of such derivatization is often to "tag" an analyte molecule, making it readily detectable in analytical systems like High-Performance Liquid Chromatography (HPLC). The resulting 3,4-dinitrobenzoyl esters or amides possess a powerful chromophore—the dinitro-substituted ring—which allows for highly sensitive detection using UV-Vis spectrophotometers.[2][3]

The Core Reaction: Nucleophilic Acyl Substitution

The reactions of this compound are classic examples of nucleophilic acyl substitution . This is not a single-step event but a sequential addition-elimination process that proceeds via a distinct intermediate.[4][5]

Step 1: Nucleophilic Addition & Formation of the Tetrahedral Intermediate The reaction initiates when a nucleophile (Nu-H), such as an alcohol or amine, uses its lone pair of electrons to attack the electron-deficient carbonyl carbon of the this compound.[5][6] This forces the pi electrons of the C=O double bond to move onto the oxygen atom, changing the hybridization of the carbonyl carbon from sp² to sp³. The result is a high-energy, unstable tetrahedral intermediate.[4][7]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is transient. It rapidly collapses by reforming the stable C=O double bond. To do so, it must eject the most stable leaving group attached to the former carbonyl carbon. The chloride ion (Cl⁻) is an excellent leaving group due to its low basicity and high stability.[6] This elimination step regenerates the acyl group, now bonded to the nucleophile, and releases a chloride ion.

Caption: A validated workflow for the derivatization of alcohols.

Conclusion

This compound is a powerful tool in the analytical chemist's arsenal. Its effectiveness is not arbitrary but is a direct consequence of its molecular structure and the predictable, controllable mechanism of nucleophilic acyl substitution. By understanding the factors that influence this mechanism—the role of the base, the choice of solvent, and the nature of the nucleophile—researchers can move from simply following a protocol to intelligently designing and troubleshooting robust derivatization methods tailored to their specific analytical challenges.

References

- Crunch Chemistry. (2024). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. YouTube.

- Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution".

- TMP Chem. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube.

- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide.

- Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride.

-

Kirschbaum, J., Rebscher, K., & Brückner, H. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A, 881(1-2), 517-530. [2]8. PrepChem.com. (n.d.). Synthesis of this compound.

- Biosynth. (n.d.). 3,5-Dinitrobenzoyl chloride | 99-33-2.

- Sigma-Aldrich. (n.d.). 3,5-Dinitrobenzoyl chloride.

- ResearchGate. (n.d.). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride | Request PDF.

- Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.

- Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.

- ChemicalBook. (n.d.). 3,5-Dinitrobenzoyl chloride synthesis.

- Chem-Impex. (n.d.). 3,5-Dinitrobenzoyl chloride.

- Sigma-Aldrich. (n.d.).

- Phillips, A. P., & Maggiolo, A. (1952). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. Journal of Organic Chemistry, 17(5), 702-706.

- Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(9), 509-512.

- Organic Chemistry at CU Boulder. (n.d.). Alcohol or Amine Unknowns.

- Valdez, D., & Reier, J. C. (1986). Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.

- Bartleby. (2023). Answered: Draw the mechanism for when tert-pentyl alcohol reacts with 3,5-dinitrobenzoyl chloride.

- Google Patents. (n.d.). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.

- PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432.

- Hans Shodh Sudha. (2022).

- ResearchGate. (n.d.). 3,5-Dinitrobenzoyl chloride.

- Knochel, P., et al. (2012). Regioselective difunctionalization of pyridines via 3,4-pyridynes.

- ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions.

- ResearchGate. (n.d.). Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2.

Sources

- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectral Analysis of 3,4-Dinitrobenzoyl Chloride

This guide provides a comprehensive analysis of the spectral data for 3,4-dinitrobenzoyl chloride, a key reagent in synthetic chemistry. As experimental spectra for this specific isomer are not widely available in public databases, this document leverages predictive methodologies and comparative analysis with related compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Characterizing this compound

This compound (C₇H₃ClN₂O₅, Molecular Weight: 230.56 g/mol ) is a reactive acyl chloride used in organic synthesis, particularly for the derivatization of alcohols and amines.[1] Unlike its more common isomer, 3,5-dinitrobenzoyl chloride, which is extensively characterized, this compound is often synthesized and used in situ without isolation. This practice has led to a scarcity of published experimental spectral data.

This guide addresses this information gap by providing a detailed analysis based on high-quality predicted spectra, contextualized with experimental data from its precursor, 3,4-dinitrobenzoic acid, and its common isomer, 3,5-dinitrobenzoyl chloride. This approach provides a solid foundation for identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific isomeric structure of this compound. The substitution pattern on the aromatic ring gives rise to a unique set of signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the two nitro groups and the benzoyl chloride moiety deshields these protons, shifting their resonances downfield.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~8.8 ppm | Doublet | ~2.0 Hz | H-2 |

| ~8.6 ppm | Doublet of Doublets | ~8.5, 2.0 Hz | H-6 |

| ~8.2 ppm | Doublet | ~8.5 Hz | H-5 |

Data predicted using computational models. Actual values may vary depending on solvent and experimental conditions.

Expertise & Experience: The predicted splitting pattern is a direct consequence of the ortho, meta, and para relationships between the protons. H-5 is coupled only to H-6 (ortho-coupling, ~8.5 Hz), resulting in a doublet. H-6 is coupled to both H-5 (ortho-coupling, ~8.5 Hz) and H-2 (para-coupling, ~2.0 Hz), leading to a doublet of doublets. H-2 is coupled only to H-6 (para-coupling, ~2.0 Hz), appearing as a narrow doublet. This distinct pattern is a key fingerprint for the 3,4-disubstitution pattern.

The ¹³C NMR spectrum provides further confirmation of the structure, with six signals for the aromatic carbons and one for the carbonyl carbon.

| Predicted Chemical Shift (δ) | Assignment |

| ~167 ppm | C=O (Carbonyl) |

| ~152 ppm | C-4 |

| ~148 ppm | C-3 |

| ~136 ppm | C-1 |

| ~132 ppm | C-6 |

| ~128 ppm | C-5 |

| ~122 ppm | C-2 |

Data predicted using computational models. Actual values may vary depending on solvent and experimental conditions.

Trustworthiness: The chemical shifts are consistent with the expected electronic environment of each carbon atom. The carbons directly attached to the nitro groups (C-3 and C-4) are the most deshielded. The carbonyl carbon (C=O) appears at a characteristic downfield position.

A self-validating protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Synthesis: Prepare this compound from 3,4-dinitrobenzoic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., toluene).[2][3]

-

Sample Preparation: Due to its moisture sensitivity, the sample must be handled under an inert atmosphere (e.g., in a glovebox). Dissolve approximately 5-10 mg of the freshly prepared compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in this compound.

The IR spectrum is dominated by strong absorptions from the carbonyl and nitro groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1780 - 1750 cm⁻¹ | Strong | C=O stretch (Acyl Chloride) |

| ~1540 cm⁻¹ | Strong | Asymmetric NO₂ stretch |

| ~1350 cm⁻¹ | Strong | Symmetric NO₂ stretch |

| ~1600, ~1475 cm⁻¹ | Medium | C=C stretch (Aromatic Ring) |

| ~850 cm⁻¹ | Medium-Strong | C-H out-of-plane bend |

Data predicted using computational models. Actual values may vary depending on the sampling method (e.g., KBr pellet, thin film).

Expertise & Experience: The C=O stretching frequency for an acyl chloride is significantly higher than that of a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom. The two strong bands for the nitro groups are characteristic and confirm their presence.

-

Sample Preparation: As a moisture-sensitive solid, the sample can be prepared as a KBr pellet under a dry atmosphere. Alternatively, a spectrum can be obtained from a solution in a suitable anhydrous solvent (e.g., chloroform) using an appropriate IR cell.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Validation: The absence of a broad absorption band around 3000 cm⁻¹ confirms the conversion of the carboxylic acid precursor (which would show a strong O-H stretch) to the acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

In an electron ionization (EI) mass spectrum, this compound is expected to show a discernible molecular ion peak and characteristic fragment ions.

| m/z (mass-to-charge ratio) | Predicted Ion |

| 230/232 | [C₇H₃³⁵ClN₂O₅]⁺ / [C₇H₃³⁷ClN₂O₅]⁺ (Molecular Ion) |

| 195 | [C₇H₃N₂O₅]⁺ (Loss of Cl) |

| 149 | [C₇H₃NO₃]⁺ (Loss of Cl and NO₂) |

| 75 | [C₅H₃O]⁺ |

Trustworthiness: The molecular ion peak should exhibit an isotopic pattern with a ratio of approximately 3:1 for the M+ and M+2 peaks, which is characteristic of a compound containing one chlorine atom. The most prominent fragment is often the acylium ion formed by the loss of the chlorine radical, which is a stable species.

Caption: Predicted EI-MS fragmentation of this compound.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Analysis: A high-resolution mass spectrometer (HRMS) can be used to determine the exact mass of the molecular ion, which provides an unambiguous elemental formula.

Safety and Handling

This compound is a hazardous substance that should be handled with appropriate precautions.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water, releasing corrosive HCl gas.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Chulalongkorn University. (n.d.). Untitled. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Analytical Chemistry. (1955). Analytical Chemistry, 27(10). Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:24376-18-9. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3,4-Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword & Critical Safety Advisory:

Due to the identical functional groups (an acyl chloride and two nitro groups), the fundamental hazards—such as high reactivity with water, corrosivity, and significant toxicity—are anticipated to be nearly identical. However, subtle differences in reactivity, stability, and toxicological profiles may exist between isomers. Therefore, it is imperative that every user acquire and meticulously review the specific Safety Data Sheet (SDS) provided by the manufacturer for 3,4-dinitrobenzoyl chloride before any handling or use. This guide should be considered a necessary but not sufficient supplement to the manufacturer's official SDS.

Core Hazard Identification and Risk Assessment

This compound is a highly reactive and hazardous compound that demands stringent safety protocols. The primary risks stem from its properties as an acyl chloride and a dinitrated aromatic compound.

-

Extreme Reactivity with Water: The most immediate and critical hazard is its violent reaction with water, moisture, or protic solvents.[1] This hydrolysis reaction is rapid and exothermic, liberating highly toxic and corrosive hydrogen chloride (HCl) gas.[2][3] The causality is the electrophilic nature of the acyl chloride carbon, which is readily attacked by nucleophiles like water. This reaction is the primary reason for the strict moisture-exclusion protocols detailed below.

-

Corrosivity: The compound itself is corrosive, but the greater danger arises from its decomposition. Upon contact with moisture (e.g., in the air, on skin, or in mucous membranes), it forms 3,4-dinitrobenzoic acid and hydrochloric acid. This causes severe chemical burns to the skin, eyes, and respiratory tract.[4] Ingestion can cause severe damage and perforation of the digestive tract.[5]

-

Toxicity and Health Effects: this compound is presumed to be highly toxic via all routes of exposure (inhalation, ingestion, and dermal contact).[4]

-

Inhalation: Inhalation of the dust or its decomposition product (HCl gas) can cause severe irritation, chemical burns to the respiratory tract, and potentially fatal pulmonary edema.[6]

-

Skin Contact: Causes severe skin burns and damage.[2]

-

Eye Contact: Poses a risk of severe eye damage, including blindness.[7]

-

Mutagenicity: The 3,5-isomer is suspected of causing genetic defects, a risk that must be assumed for the 3,4-isomer as well.[2][4]

-

-

Thermal Instability: While stable under recommended storage conditions, heating can lead to decomposition, releasing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride.[3][6] As a dinitrated aromatic compound, the potential for explosive decomposition upon strong heating or mechanical shock, though not explicitly documented, should not be discounted.[1]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense; the primary method for mitigating exposure is through robust engineering controls. The causality here is simple: contain the hazard at its source.

-

Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a tested and adequate face velocity. This is non-negotiable. The hood contains the solid dust and any HCl gas that may be liberated.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[6]

-

Proximity to Safety Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the handling area.[2] Their accessibility and functionality must be verified before work begins.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment and assumes a potential for direct contact despite engineering controls.

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Wear chemically resistant, impervious gloves. Double-gloving is strongly recommended. | Prevents severe chemical burns upon skin contact. Double-gloving provides a backup barrier in case of an unobserved tear or degradation of the outer glove. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal against dust and splashes. The face shield protects the entire face from splashes and contact. This combination is critical due to the severe and potentially blinding corrosive nature of the compound.[7] |

| Skin and Body | A flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron. | Protects against incidental contact and splashes. Ensures no exposed skin on the arms. |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated and engineering controls may be insufficient. | Protects against the inhalation of fine particles, which can cause severe respiratory tract burns. |

Detailed Protocols for Safe Handling and Storage

These protocols are designed as a self-validating system; adherence to each step is critical for ensuring safety.

Preparation and Handling Protocol

-

Pre-Handling Verification:

-

Confirm the fume hood is operational and the sash is at the appropriate height.

-

Verify the location and functionality of the nearest eyewash and safety shower.

-

Don all required PPE as specified in the table above.

-

Ensure all necessary equipment (spatulas, glassware, weighing boats) is clean, and critically, completely dry .

-

-

Handling the Chemical:

-

Work within the fume hood, keeping hands and materials well inside the hood's working area.

-

To prevent dust generation, handle the solid gently. Do not pour it from a height. Use a spatula for transfers.

-

Weigh the compound in a tared, sealed container if possible. If using a weighing boat, perform the weighing operation swiftly and carefully within the fume hood.

-

Close the primary container immediately after dispensing.

-

-

Post-Handling:

-

Thoroughly decontaminate the spatula and any surfaces inside the fume hood.

-

Carefully remove gloves, avoiding contact with the outer surface, and dispose of them as hazardous waste.

-

Wash hands thoroughly with soap and water after exiting the lab.[6]

-

Storage Protocol

The primary goal of storage is to prevent contact with incompatible materials, especially water.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2] This is the most critical step to prevent hydrolysis from atmospheric moisture.

-

Container: Keep the container tightly closed and clearly labeled.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and reactive materials.[2]

-

Incompatibilities: Segregate from bases, strong oxidizing agents, and any sources of water or moisture.[3]

Spill and Emergency Procedures

Immediate and correct response is critical to mitigating harm.

Emergency Response Workflow

Caption: Emergency first aid response for various exposure routes.

Spill Cleanup Protocol

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

PPE: Don appropriate PPE, including respiratory protection.

-

Contain: Do not use water.[2] Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[6]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (following safety protocols for the solvent) and then soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in designated, sealed, and clearly labeled containers.

-

Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[4] This should be handled by a licensed waste disposal company. Do not attempt to neutralize the waste without established and validated protocols.

Physical and Chemical Properties Summary

Note: The following data is for the 3,5-isomer (CAS 99-33-2) and should be used as an approximation only. Verify with the manufacturer's SDS for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₅ | [8] |

| Molar Mass | 230.56 g/mol | [8] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 68-69 °C (154-156 °F) | [8] |

| Boiling Point | 196 °C (385 °F) at 11 mmHg | [8] |

| Stability | Moisture-sensitive; reacts with water. | [3] |

Experimental Workflow Visualization

This diagram outlines the critical decision points and actions for safely handling the reagent from procurement to disposal.

Caption: A logical workflow for the safe handling of this compound.

References

-

SAFETY DATA SHEET: 3,5-Dinitrobenzoyl chloride. (2025, December 21). Thermo Fisher Scientific. Retrieved from [Link]

-

3,5-Dinitrobenzoyl chloride - Hazardous Agents. Haz-Map. Retrieved from [Link]

-

3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432. PubChem. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). 3,5-Dinitrobenzoyl chloride. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2460. Retrieved from [Link]

-

3,5-Dinitrobenzoyl chloride. Wikipedia. Retrieved from [Link]

Sources

- 1. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.be [fishersci.be]

- 3. southwest.tn.edu [southwest.tn.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stability, Storage, and Handling of 3,4-Dinitrobenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical stability, recommended storage conditions, and safe handling protocols for 3,4-dinitrobenzoyl chloride. As a highly reactive acylating agent, its efficacy and the safety of its use are directly contingent upon maintaining its chemical integrity. This document synthesizes information from authoritative safety data sheets and established chemical principles to offer field-proven insights for laboratory professionals.

Chemical Profile and Inherent Reactivity

This compound (CAS No. 24376-18-9) is an aromatic acyl chloride characterized by a benzoyl group substituted with two nitro groups.[1][2] These electron-withdrawing nitro groups significantly increase the electrophilicity of the carbonyl carbon, making it an exceptionally reactive acylating agent. This high reactivity is fundamental to its primary application: the derivatization of alcohols and amines for analytical identification and chemical synthesis.[3][4] However, this same property is the root cause of its instability, particularly its pronounced sensitivity to nucleophiles.

The core of its reactivity lies in the nucleophilic acyl substitution mechanism. The carbonyl carbon is highly susceptible to attack by nucleophiles, forming a transient tetrahedral intermediate. The subsequent elimination of the highly stable chloride leaving group regenerates the carbonyl and completes the substitution.[5]

| Property | Data |

| CAS Number | 24376-18-9[1][6] |

| Molecular Formula | C₇H₃ClN₂O₅[1][2] |

| Molecular Weight | 230.56 g/mol [1][2] |

| Appearance | Yellow to yellow-brown solid[7][8]¹ |

| Melting Point | 68-69 °C[3][8]¹ |

| Boiling Point | 196 °C @ 11-15 mmHg[3]¹ |

¹Data provided for the closely related and more extensively documented isomer, 3,5-dinitrobenzoyl chloride, which serves as a reliable proxy for physical properties and chemical behavior.

The Critical Role of Moisture: Hydrolysis and Decomposition

The principal threat to the stability of this compound is hydrolysis. As an acyl chloride, it reacts readily and often violently with water, including ambient moisture present in the atmosphere.[5][7][9] This reaction is irreversible and is the primary pathway of degradation during storage and handling.

The hydrolysis reaction proceeds as follows: C₇H₃(NO₂)₂COCl + H₂O → C₇H₃(NO₂)₂COOH + HCl(g)

The products of this degradation are:

-

3,4-Dinitrobenzoic Acid: A solid contaminant that reduces the purity and efficacy of the reagent for subsequent acylation reactions.[10]

-

Hydrogen Chloride (HCl) Gas: A toxic and highly corrosive gas.[5][7] The evolution of HCl within a sealed container can lead to significant pressure buildup, posing a serious safety hazard upon opening. This gas is also responsible for the compound's lachrymatory (tear-inducing) properties.[7][11]

The causality is clear: failure to exclude moisture leads to a loss of reagent integrity and the creation of a hazardous storage environment.

Caption: Hydrolysis pathway of this compound.

Authoritative Protocol for Safe Storage

Proper storage is the most critical factor in preserving the stability of this compound. The following protocol is a synthesis of best practices derived from multiple safety data sheets.[12][13][14]

Core Principle: The absolute exclusion of moisture is paramount.

Step-by-Step Storage Protocol:

-

Container Integrity: Always store the compound in its original, tightly sealed, corrosive-resistant container.[12] Upon receipt and after each use, inspect the cap and threads for any damage that could compromise the seal.

-

Atmospheric Control: The headspace of the container must be filled with a dry, inert gas such as nitrogen or argon.[12][13] This displaces moist air, preventing hydrolysis. After dispensing the chemical, it is best practice to backfill the container with inert gas before resealing.

-

Environmental Conditions: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[5][12][14] A dedicated, locked corrosive materials cabinet is ideal.[12][13] While refrigeration can slow decomposition, it is only advisable if the container can be hermetically sealed, as temperature cycling can draw moist air into a poorly sealed container upon warming.

-

Chemical Segregation: Isolate this compound from all incompatible materials. This is a crucial safety measure to prevent violent reactions and accidental degradation.

| Parameter | Recommendation | Rationale |

| Atmosphere | Under dry, inert gas (Nitrogen, Argon).[12][13] | To displace and prevent contact with atmospheric moisture. |

| Temperature | Cool, dry place.[12] | To minimize thermal decomposition and reaction rates. |

| Container | Tightly closed original container.[12][14] | To provide the primary barrier against moisture ingress. |

| Location | Locked, well-ventilated, corrosive-resistant cabinet.[12][13] | For security and safe containment in case of a leak. |

| Incompatibles | Water, Alcohols, Amines, Strong Bases, Oxidizing Agents, Metals.[5][7][9][14] | To prevent violent exothermic reactions and rapid decomposition. |

Best Practices for Laboratory Handling

Safe and effective handling requires acknowledging the compound's reactivity and hazardous nature. All handling must be performed within a certified chemical fume hood.[5][14]

Caption: Workflow for receiving and handling dinitrobenzoyl chloride.

Experimental Handling Protocol:

-

Preparation: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[5] Ensure the chemical fume hood is functioning correctly.

-

Temperature Equilibration: If the container is stored under refrigeration, allow it to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Open the container slowly and cautiously, pointing it away from your face, to safely vent any pressure from HCl gas buildup.[12] Weigh the required amount of solid rapidly, avoiding the generation of dust.

-

The Working Aliquot Method: For frequent use, consider transferring a smaller quantity to a dedicated "working" vial. This minimizes the number of times the main stock container is opened, preserving its integrity.

-

Resealing: After dispensing, flush the headspace of the stock container with nitrogen or argon, and reseal it tightly and immediately.[14]

-

Cleanup: Clean any spills immediately by sweeping up the solid material into a designated waste container.[15] Wash all contaminated surfaces and equipment thoroughly.

Assessing Reagent Purity and Stability

Regularly assessing the quality of the reagent is a self-validating practice that ensures experimental success.

-

Visual Inspection: The reagent should be a free-flowing yellow crystalline solid.[16] Clumping, discoloration, or the presence of a wet or pasty consistency indicates significant hydrolysis.

-

Olfactory Inspection: A sharp, acidic odor upon opening the container is a clear sign of HCl evolution and, therefore, decomposition.[7]

-

Pressure Release: A noticeable hiss of escaping gas when the cap is loosened indicates significant HCl buildup from moisture contamination.

-

Analytical Confirmation: For critical applications, purity can be verified via melting point analysis. Pure 3,5-dinitrobenzoyl chloride melts at 68-69 °C; degradation will result in a depressed and broadened melting range.[3]

Conclusion

This compound is a powerful but sensitive reagent whose stability is fundamentally tied to the strict exclusion of water. Its reactivity, which makes it valuable for derivatization, also makes it prone to rapid degradation through hydrolysis. Adherence to the storage and handling protocols outlined in this guide—specifically, maintaining a dry, inert atmosphere and minimizing exposure to air—is not merely a suggestion but a requirement for preserving its chemical integrity, ensuring the validity of experimental results, and maintaining a safe laboratory environment.

References

-

Chemsrc. (2025). This compound | CAS#:24376-18-9. Retrieved from [Link]

-

Avocado Research Chemicals Ltd. (2010). SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Organic Chemistry Revision Sheets. (n.d.). Reaction Mechanism Notes: Acyl Chlorides. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Alcohol or Amine Unknowns. Retrieved from [Link]

-

Scribd. (n.d.). 3:5-Dinitrobenzoic Acid Prep & Acylation. Retrieved from [Link]

-

ProQuest. (n.d.). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. Retrieved from [Link]

-

ProQuest. (n.d.). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. Retrieved from [Link]

-

Hans Shodh Sudha. (n.d.). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. Retrieved from [Link]

Sources

- 1. Benzoyl chloride, 3,4-dinitro- - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS#:24376-18-9 | Chemsrc [chemsrc.com]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]

- 11. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. wcu.edu [wcu.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Electrophilicity of the 3,4-Dinitrobenzoyl Chloride Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic factors governing the electrophilicity of the carbonyl group in 3,4-dinitrobenzoyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize acyl chlorides in organic synthesis. This document elucidates the potent activating effects of the two nitro substituents, delves into the mechanistic underpinnings of its reactivity, and presents a framework for predicting and harnessing its synthetic utility. Quantitative insights are provided through the lens of linear free-energy relationships, and practical experimental protocols for characterization are detailed.

Introduction: The Significance of Activated Acyl Chlorides